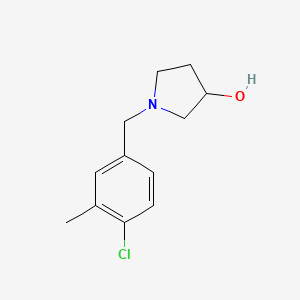

1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-6-10(2-3-12(9)13)7-14-5-4-11(15)8-14/h2-3,6,11,15H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMRHYGDMJRQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCC(C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 1 4 Chloro 3 Methylbenzyl Pyrrolidin 3 Ol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are pivotal in delineating the molecular architecture of 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in the pyrrolidine (B122466) ring, the benzyl (B1604629) group, and the hydroxyl group would be observed. The aromatic protons of the 4-chloro-3-methylbenzyl moiety would appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons (CH₂) would likely present as a singlet or a pair of doublets around δ 3.5-4.0 ppm. The protons on the pyrrolidine ring would exhibit complex splitting patterns in the upfield region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) appearing at a characteristic chemical shift. The hydroxyl proton itself would likely be a broad singlet, the position of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the benzyl group would resonate in the δ 120-140 ppm range. The benzylic carbon would be expected around δ 50-60 ppm. The carbons of the pyrrolidine ring would appear at distinct chemical shifts, with the carbon attached to the hydroxyl group being the most downfield of the aliphatic carbons. The methyl group on the benzene (B151609) ring would have a characteristic signal in the upfield region (around δ 15-25 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| Benzylic CH₂ | 3.5 - 4.0 | 55 - 65 |

| Pyrrolidine CH-OH | 4.0 - 4.5 | 65 - 75 |

| Pyrrolidine CH₂ | 1.5 - 3.0 | 25 - 55 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Hydroxyl OH | Variable (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragment would likely result from the cleavage of the benzyl group, leading to the formation of a stable 4-chloro-3-methylbenzyl cation. Another significant fragmentation pathway could involve the loss of the hydroxyl group from the pyrrolidine ring. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₂H₁₆ClNO | 225.09 |

| [M-OH]⁺ | C₁₂H₁₅ClN | 208.09 |

| [C₈H₈Cl]⁺ | 4-Chloro-3-methylbenzyl cation | 140.03 |

| [C₄H₈NO]⁺ | Pyrrolidin-3-ol fragment | 86.06 |

Note: The m/z values are for the most abundant isotope.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely appear in the 1000-1250 cm⁻¹ range. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-chloro-3-methylbenzyl chromophore in the molecule would be expected to exhibit characteristic absorption bands in the UV region, typically around 220 nm and 270 nm, corresponding to π→π* transitions of the benzene ring.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (tertiary amine) | Stretching | 1000 - 1250 |

| C-Cl | Stretching | < 800 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose.

Gas Chromatography (GC)

Gas Chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, an appropriate capillary column (e.g., a non-polar or medium-polarity column) and temperature program would be selected. The retention time of the compound is a characteristic parameter under specific GC conditions. The mass spectrum obtained from the GC-MS analysis would provide definitive identification by matching it with a spectral library or through interpretation of the fragmentation pattern. This technique is also highly effective for quantifying the purity of the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier. A UV detector set at the λmax determined from the UV-Vis spectrum would be used for detection. HPLC is particularly useful for assessing the purity of the compound by detecting and quantifying any non-volatile impurities.

Interactive Data Table: Typical Chromatographic Conditions

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| Gas Chromatography (GC) | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV-Visible (UV-Vis) |

Mechanistic Biological Investigations of Pyrrolidin 3 Ol Derivatives

Enzyme Interaction Profiles

Pyrrolidine (B122466) derivatives have been identified as potential inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate metabolism. The inhibition of these enzymes can help regulate postprandial glucose levels, which is a key strategy in managing conditions like type 2 diabetes.

Research has shown that certain synthetic pyrrolidine ring-based compounds can effectively inhibit both α-amylase and α-glucosidase. For instance, a study on a series of N-Boc-proline amides and their deprotected counterparts revealed significant inhibitory activities. The 4-methoxy analogue of these derivatives, in particular, demonstrated noteworthy inhibition against both enzymes. Structure-activity relationship (SAR) studies have indicated that the presence and position of electron-donating groups on the aromatic moieties of these derivatives can significantly influence their inhibitory potency.

Detailed in vitro testing has provided specific inhibitory concentration (IC50) values for various pyrrolidin-3-ol derivatives against these glycosidases. For example, one derivative, compound 3g, showed an IC50 value of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. Another derivative, compound 3a, displayed an IC50 of 36.32 µg/mL against α-amylase. These findings underscore the potential of the pyrrolidine scaffold in designing effective glycosidase inhibitors. The inhibitory mechanism of these compounds is believed to involve their interaction with the active sites of the enzymes, thereby preventing the breakdown of complex carbohydrates into simpler, absorbable sugars.

Table 1: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| Derivative 3a | 36.32 | 47.19 |

| Derivative 3f | - | 27.51 |

| Derivative 3g | 26.24 | 18.04 |

| Acarbose (Standard) | 5.50 | 5.54 |

| Metformin (Standard) | 25.31 | - |

Data sourced from in vitro studies on synthetic pyrrolidine derivatives.

Derivatives of pyrrolidine have been investigated for their ability to modulate the activity of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.

Studies on various classes of pyrrolidine derivatives have demonstrated a range of inhibitory activities. For example, a series of dispiro pyrrolidine derivatives were found to exhibit better inhibitory activity against BuChE compared to AChE. In one study, a specific dispiro pyrrolidine derivative showed an IC50 value of 12.78 µM for BuChE and was identified as a mixed-mode inhibitor, suggesting it can bind to both the active and allosteric sites of the enzyme.

Other research on different pyrrolidine-containing scaffolds has also yielded promising results. For instance, certain pyrrole (B145914) derivatives have shown high selectivity for BuChE over AChE, with one compound exhibiting a potent IC50 value of 1.71 µM against BuChE. The structural features of these molecules, such as the nature and position of substituents on the pyrrolidine ring and any associated aromatic systems, play a crucial role in determining their inhibitory potency and selectivity for either AChE or BuChE. The N-methyl determinant of the pyrrolidine ring, in some cases, has been suggested as an important feature for binding to AChE.

Table 2: Cholinesterase Inhibitory Activity of Various Pyrrolidine Derivatives

| Derivative Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| Dispiro Pyrrolidine | BuChE | 12.78 |

| 1,3-diaryl-pyrrole | BuChE | 1.71 |

| 1,3-diaryl-pyrrole | BuChE | 3.76 |

| 1,3-diaryl-pyrrole | BuChE | 5.37 |

| N-methylpyrrolidine derivative | AChE | 87-480 |

IC50 values are for representative compounds from different studies.

The inhibition of β-secretase 1 (BACE-1) is a primary therapeutic target for Alzheimer's disease, as this enzyme is involved in the production of amyloid-β peptides. Pyrrolidin-3-ol derivatives have emerged as a promising class of BACE-1 inhibitors.

Specifically, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated for their BACE-1 inhibitory activity. nih.gov Structure-activity relationship studies have revealed that modifications to this scaffold can lead to potent inhibitors. For example, one such derivative, compound 7c, demonstrated a high inhibitory activity with an IC50 value of 0.05 µM. nih.gov Another related compound, 11a, showed an IC50 of 0.12 µM in enzymatic assays and was more effective in cell-based assays (IC50: 1.7 µM), likely due to better cell permeability. nih.gov

These findings highlight the importance of the stereochemistry and the nature of the substituents on the pyrrolidine ring for effective BACE-1 inhibition. Many of these compounds have also shown high selectivity for BACE-1 over related proteases like BACE2 and cathepsin D, which is a desirable characteristic for a therapeutic agent. nih.gov

Table 3: BACE-1 Inhibitory Activity of (3S,4S)-4-aminopyrrolidine-3-ol Derivatives

| Compound | BACE-1 IC50 (µM) - Enzymatic Assay | BACE-1 IC50 (µM) - Cell-based Assay |

|---|---|---|

| 7c | 0.05 | 40% inhibition at 10 µM |

| 11a | 0.12 | 1.7 |

Data from a study on synthesized (3S,4S)-4-aminopyrrolidine-3-ol derivatives. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. The pyrrolidine scaffold has been utilized in the design of MMP inhibitors.

While specific data on 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol is limited, research on related pyrrolidine derivatives has shown promise. For instance, a quantitative structure-activity relationship (QSAR) study was conducted on a series of cinnamoyl pyrrolidine derivatives as MMP-2 inhibitors. researchgate.net This study indicated that the inhibitory activity of these compounds is largely dependent on their electronic properties. researchgate.net

Furthermore, other classes of pyrrolidine-containing compounds, such as those with a proline backbone or sulfonamide and acyl modifications, have been developed as potent MMP inhibitors, with some exhibiting low nanomolar activity against certain MMP subclasses. nih.gov These findings suggest that the pyrrolidine ring serves as an excellent scaffold for the design of MMP inhibitors, although further research is needed to elucidate the specific modulatory effects of pyrrolidin-3-ol derivatives. nih.gov

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. DPP-IV inhibitors are a class of oral anti-diabetic drugs. The pyrrolidine scaffold is a key structural feature of several potent DPP-IV inhibitors.

One study on pyrrolidine sulfonamide derivatives reported a compound with an IC50 value of 11.32 µM against DPP-IV. nih.gov The interaction of these inhibitors with the DPP-IV active site is critical, and the pyrrolidine moiety often plays a key role in binding to the S1 pocket of the enzyme. The development of these derivatives showcases the versatility of the pyrrolidine ring in creating effective DPP-IV inhibitors.

Beyond the aforementioned enzymes, pyrrolidin-3-ol derivatives and related compounds have been investigated for their interactions with other important biological targets.

N-acylethanolamine-hydrolyzing acid amidase (NAAA): NAAA is a cysteine amidase involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a potential therapeutic strategy for inflammatory conditions. While specific data on pyrrolidin-3-ol derivatives is sparse, research on other pyrrolidine-containing compounds has shown inhibitory activity. For instance, 1-(2-biphenyl-4-yl)ethyl-carbonyl pyrrolidine was identified as a competitive and reversible NAAA inhibitor with an IC50 value of 2.1 µM. researchgate.net Another study on 3-aminoazetidin-2-one (B3054971) derivatives, which share some structural similarities, reported compounds with NAAA inhibitory IC50 values in the low micromolar and even nanomolar range. nih.gov

Penicillin-binding protein 3 (PBP3): PBPs are bacterial enzymes involved in cell wall synthesis and are the targets of β-lactam antibiotics. The discovery of novel, non-β-lactam inhibitors of PBPs is an important area of research to combat antibiotic resistance. Pyrrolidine-2,3-diones have been identified as a potential scaffold for the inhibition of P. aeruginosa PBP3. nih.govnih.gov Structure-activity relationship studies revealed that a 3-hydroxyl group on the pyrrolidine-2,3-dione (B1313883) core is a key feature for target inhibition. nih.govnih.gov

Caspase-3: Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). The activation of caspases, particularly caspase-3, is a key event in the execution phase of apoptosis. Certain 1-benzylpyrrolidin-3-ol analogues have been found to induce apoptosis in cancer cell lines, such as HL-60, at concentrations around 10 µM. nih.govresearchgate.netresearchgate.net This pro-apoptotic activity is mediated through the activation of caspase-3. nih.govresearchgate.netresearchgate.net Molecular docking and dynamic simulation studies suggest that these compounds can bind to the active site of caspase-3, potentially altering its conformation and promoting its activity. researchgate.net This mechanism makes these derivatives interesting candidates for the development of anticancer agents.

Receptor Binding and Signaling Pathway Studies

Research into pyrrolidin-3-ol derivatives has largely focused on their interactions with G-protein coupled receptors (GPCRs), a large family of receptors that are crucial in cellular signaling and are common targets for pharmaceuticals. The following sections detail the binding characteristics of these compounds to specific dopamine (B1211576), serotonin (B10506), and endothelin receptors.

The dopamine D3 receptor, a member of the D2-like receptor family, is predominantly expressed in the limbic regions of the brain and is a key target for the treatment of various neurological and neuropsychiatric disorders, including substance use disorders. nih.govmdpi.com Pyrrolidin-3-ol derivatives have been explored as potential D3 receptor ligands. The stereochemistry of the pyrrolidine ring, particularly the hydroxyl group, has been shown to be a critical determinant for D3 receptor affinity and selectivity. nih.gov

Studies on N-(3-pyrrolidinylmethyl)benzamides have demonstrated that both the absolute and relative configurations of the molecule can control the binding profiles for dopamine receptor subtypes, allowing for the tuning of selectivity towards D2, D3, or D4 receptors. nih.gov For instance, certain enantiopure derivatives synthesized from aspartic acid have been identified as selective dopamine D3 ligands. nih.gov The inclusion of a pyrrolidine moiety in the linker of dual-target ligands has been proposed as a strategy to increase rigidity and decrease pKa, which can be beneficial for optimizing D3 receptor affinity. nih.gov

The development of selective D3 receptor ligands is an active area of research, with virtual screening and biochemical assays being used to identify novel compounds with high binding affinity. mdpi.comsemanticscholar.org These studies have identified various chemical scaffolds that can achieve high affinity for the D3 receptor. mdpi.com

| Compound | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~129-fold |

| YM-43611 | Data not available in provided snippets | Data not available in provided snippets | Data not available in provided snippets |

| ent1h | Described as a selective dopamine D3 ligand, specific Ki values not provided in snippets. nih.gov |

The serotonin 5-HT6 receptor is almost exclusively located in the brain and has emerged as a promising target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com Several pyrrolidine-containing compounds have been investigated as potent and selective 5-HT6 receptor antagonists. researchgate.netnih.gov

For example, a class of 1H-pyrrolo[3,2-c]quinoline derivatives featuring a 4-(pyrrolidine-3-yl-amino) substituent has been developed. researchgate.net Lead optimization within this series led to the identification of compounds with high binding affinity for the 5-HT6 receptor, with some behaving as neutral antagonists. researchgate.net Further modifications, such as introducing alkyl substituents on the pyrrolidine nitrogen, have been explored to create dual-target antagonists for both 5-HT6 and D3 receptors. nih.gov This work identified a compound, (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine, with high affinity for both receptors. nih.gov

The structure-activity relationship of these compounds highlights the importance of the pyrrolidine moiety for achieving high affinity and desired pharmacological profiles at the 5-HT6 receptor. mdpi.com

| Compound | 5-HT6 Receptor Ki (nM) |

|---|---|

| (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (14) | 3 |

| (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine (19) | 27 |

The endothelin system, which includes endothelin peptides and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation. mdpi.com Endothelin receptor antagonists are used in the treatment of conditions like pulmonary arterial hypertension. mdpi.com Pyrrolidine derivatives, specifically pyrrolidine-3-carboxylic acids, have been a fertile ground for the discovery of potent endothelin receptor antagonists. nih.govnih.gov

One such derivative, Atrasentan, is a pyrrolidine-based compound that acts as a selective ETA receptor antagonist. pharmaceutical-networking.com Structure-activity relationship studies have shown that modifications to the pyrrolidine-3-carboxylic acid scaffold can significantly impact both affinity and selectivity for ETA versus ETB receptors. For example, replacing a p-anisyl group with an n-pentyl group was found to increase the ETB/ETA activity ratio, albeit with a decrease in ETA affinity. nih.gov Further optimization led to the discovery of highly selective ETA antagonists with subnanomolar affinity. nih.gov Conversely, other modifications to the core structure can yield compounds with a more balanced ETA/ETB antagonist profile. nih.gov

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity (ETB/ETA) |

|---|---|---|---|

| A-147627 (active enantiomer of A-127722) | 0.034 | Data indicates 2000-fold selectivity | ~2000 |

| A-216546 (10a) | 0.46 | 13000 | >28000 |

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structural Features Influencing Molecular Interactions

SAR studies systematically modify a compound's structure to identify the key chemical moieties responsible for its biological activity. For 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol, the primary structural components influencing its molecular interactions are the substituted N-benzyl group, the pyrrolidine (B122466) ring, and the hydroxyl group.

The N-benzyl moiety plays a crucial role in orienting the molecule within a target's binding site, primarily through hydrophobic and aromatic interactions. The nature and position of substituents on this phenyl ring can significantly modulate the compound's activity by altering its electronic properties and steric profile.

Studies on analogous series of compounds, such as N′-substituted benzylidene benzohydrazides, have shown that the electronic effect and lipophilicity of substituents can profoundly affect biological activity. nih.gov For instance, the presence of a strong electron-withdrawing group like a nitro (NO₂) group can significantly improve inhibitory activity against certain enzymes. nih.gov Conversely, increasing lipophilicity with substituents like chlorine can sometimes reduce potency, suggesting a delicate balance is required for optimal interaction. nih.gov

| Substituent (X) on Benzyl (B1604629) Ring | General Electronic Effect | Potential Impact on Activity |

|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline activity, serves as a reference point. |

| -Cl (Chloro) | Electron-withdrawing, Halogen bonding potential | Can enhance binding through specific halogen bonds and alter electronic character. |

| -CH₃ (Methyl) | Electron-donating, Lipophilic | May improve hydrophobic interactions and membrane permeability. |

| -NO₂ (Nitro) | Strongly Electron-withdrawing | Can significantly alter electronic interactions and potentially increase potency. nih.gov |

| -OCH₃ (Methoxy) | Electron-donating | Can act as a hydrogen bond acceptor and influence conformation. |

The pyrrolidine ring is a five-membered saturated heterocycle that is not planar. nih.gov It adopts puckered, three-dimensional conformations, a phenomenon known as "pseudorotation," which allows it to explore pharmacophore space efficiently. nih.gov The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two atoms are on opposite sides of the plane formed by the other three). nih.gov

The specific conformation adopted by the pyrrolidine ring is critical for the correct spatial orientation of its substituents, including the N-benzyl group and the 3-hydroxyl group. The choice of substituents on the ring can control and "lock" the ring into a specific, energetically favorable conformation. nih.gov For instance, studies on fluorinated prolines have shown that a trans-4-fluoro substituent favors an exo envelope conformation, while a cis-4-fluoro substituent favors an endo conformation. nih.gov

Furthermore, the pyrrolidine ring in this compound contains a stereocenter at the C-3 position (bearing the hydroxyl group). The absolute configuration (R or S) at this center is paramount, as biological targets are chiral environments. One enantiomer often exhibits significantly higher activity than the other because it can achieve a more complementary fit within the binding site, maximizing favorable interactions while avoiding steric clashes. nih.gov The synthesis of pyrrolidine derivatives often employs stereoselective methods to obtain optically pure compounds, which is crucial for developing effective therapeutic agents. nih.govrsc.org

| Structural Feature | Significance | Example of Influence |

|---|---|---|

| Ring Puckering | Determines the 3D shape and substituent orientation. nih.gov | Adopts envelope or twist conformations to minimize steric strain. |

| Pseudorotation | Intrinsic property allowing conformational flexibility. nih.gov | Enables the ring to adapt its shape to fit a binding site. |

| Stereochemistry (e.g., at C-3) | Crucial for chiral recognition by biological targets. | (R)- and (S)-enantiomers can have vastly different biological activities. |

| Substituents | Can control and stabilize a preferred conformation. nih.gov | A substituent can favor an 'exo' or 'endo' pucker, locking in an active conformation. nih.gov |

The hydroxyl (-OH) group at the 3-position of the pyrrolidine ring is a key functional group that often dictates the molecule's biological activity. Its primary role is to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). These hydrogen bonds are highly directional and are among the most important non-covalent interactions for achieving high-affinity binding to a biological target. researchgate.net

The position of the hydroxyl group is critical. Moving it to a different position on the pyrrolidine ring (e.g., C-2 or C-4) would drastically alter the molecule's geometry and its ability to interact with specific amino acid residues (such as aspartate, serine, or glutamine) in a protein's active site. Studies on polyhydroxy compounds confirm that the chemical reactivity and interaction potential of hydroxyl groups are highly dependent on their specific location within the molecular scaffold. nih.gov

The stereochemical orientation of the hydroxyl group (axial vs. equatorial relative to the ring's mean plane) is also a determining factor in its interaction capability. An incorrect orientation could prevent the formation of a crucial hydrogen bond, leading to a significant loss of activity. Research on various bioactive molecules has repeatedly shown that the presence and precise placement of an aromatic or aliphatic hydroxyl group are essential for potent biological effects. researchgate.netnih.gov

Ligand-Based and Structure-Based Computational Approaches

Computational chemistry provides powerful tools to predict and rationalize the interactions of small molecules like this compound with their biological targets. These methods can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model is generated by superimposing a set of known active molecules and abstracting their common features. nih.gov

For a molecule like this compound, a hypothetical pharmacophore model would likely consist of:

One Aromatic Ring (AR): Representing the 4-chloro-3-methylphenyl moiety.

One Hydrogen Bond Donor (HBD): The hydroxyl group.

One Hydrogen Bond Acceptor (HBA): The oxygen of the hydroxyl group.

One Positive Ionizable (PI) or Hydrogen Bond Acceptor: The pyrrolidine nitrogen, which can be protonated at physiological pH.

One Hydrophobic (HY) feature: Corresponding to the benzyl ring and its substituents.

Once developed and validated, this pharmacophore model can be used as a 3D query to rapidly screen large virtual libraries of compounds, identifying other molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety | Assumed Role in Binding |

|---|---|---|

| Aromatic Ring (AR) | 4-Chloro-3-methylphenyl group | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Forms hydrogen bond with an acceptor on the target. |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the hydroxyl group | Accepts a hydrogen bond from a donor on the target. |

| Positive Ionizable (PI) | Pyrrolidine nitrogen atom | Forms ionic or hydrogen bond interactions. |

Molecular docking is a structure-based computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. laurinpublishers.com This technique requires the 3D structure of the target, which can be obtained from methods like X-ray crystallography or NMR spectroscopy. The simulation places the ligand into the binding site of the receptor and calculates a "docking score," which estimates the binding affinity. nih.gov

In silico studies of 1-benzyl-pyrrolidin-3-ol analogues have utilized molecular docking to understand their mechanism of action. monash.eduresearchgate.net For example, docking simulations of related compounds into the active site of Caspase-3 (PDB ID: 3DEI), an enzyme involved in apoptosis, revealed key interactions responsible for their proapoptotic effects. monash.eduresearchgate.net

These simulations can visualize the precise binding mode, identifying specific interactions such as:

Hydrogen Bonds: The pyrrolidin-3-ol hydroxyl group forming hydrogen bonds with amino acid residues like Ser, Thr, or the peptide backbone.

Hydrophobic Interactions: The substituted benzyl ring fitting into a hydrophobic pocket lined with nonpolar amino acids like Val, Leu, Ile, or Phe.

Ionic Interactions: The protonated pyrrolidine nitrogen forming a salt bridge with an acidic residue like Asp or Glu.

Molecular dynamics (MD) simulations can further be employed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.govmonash.edu

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | -OH group, Pyrrolidine N-H (protonated) | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic / van der Waals | 4-Chloro-3-methylbenzyl group, Pyrrolidine CH₂ groups | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| π-π Stacking | Aromatic ring of the benzyl group | Phe, Tyr, Trp, His |

| Ionic (Salt Bridge) | Pyrrolidine nitrogen (protonated) | Asp, Glu |

Emerging Research Directions for Pyrrolidin 3 Ol Derivatives

Exploration of Chemical Space for Novel Pyrrolidine (B122466) Scaffolds

The exploration of chemical space is fundamental to discovering new drugs. univr.it For the pyrrolidin-3-ol core, this involves systematically modifying its structure to generate novel analogs with diverse properties. The pyrrolidine ring is particularly advantageous for this purpose due to its non-planar, puckered nature—a phenomenon known as "pseudorotation"—which provides excellent three-dimensional (3D) coverage of the pharmacophore space. nih.govnih.gov This contrasts with flat, aromatic rings and allows for the creation of molecules with more complex and specific interactions with biological targets. nih.gov

For a compound like 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol, the exploration of chemical space can be visualized through systematic modifications at key positions. The primary areas for derivatization include:

The Benzyl (B1604629) Group: The 4-chloro and 3-methyl substituents on the phenyl ring can be altered. Replacing them with other groups (e.g., fluoro, bromo, methoxy, cyano) can modulate electronic properties, lipophilicity, and steric interactions.

The Pyrrolidine Ring: The hydroxyl group at the 3-position is a key site for modification, such as esterification or etherification. Furthermore, substituents could be added to other positions on the ring to influence its conformation and binding. nih.gov

The Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is a common point for functionalization, although in the parent compound it is already substituted with the benzyl group.

This systematic approach, often inspired by natural products, aims to populate unexplored regions of biologically relevant chemical space, leading to the discovery of molecules with novel biological activities. nih.gov

| Modification Site | Parent Substituent | Potential New Substituents | Anticipated Impact |

|---|---|---|---|

| Phenyl Ring (Position 4) | -Cl | -F, -Br, -I, -CF3, -CN | Modulation of electronic effects and binding interactions. |

| Phenyl Ring (Position 3) | -CH3 | -C2H5, -OCH3, -NO2 | Alteration of steric bulk and lipophilicity. |

| Pyrrolidinol Ring (Position 3) | -OH | -OCH3, -OAc, -F | Changes in hydrogen bonding capacity and metabolic stability. |

| Pyrrolidinol Ring (Other) | -H | -CH3, -F | Introduction of new chiral centers and conformational restriction. |

Rational Design of Multitargeted Ligands

Complex diseases such as cancer, neurodegenerative disorders, and inflammatory conditions are often driven by multiple biological pathways. This has fueled a shift from the "one target, one ligand" paradigm to the development of multitarget-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The pyrrolidin-3-ol scaffold is an excellent starting point for designing such MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophoric elements required for interacting with multiple binding sites.

The rational design of MTDLs often involves a "framework combination" approach, where known pharmacophores for different targets are merged or linked within a single molecule. nih.gov For this compound, this could involve:

Merging Pharmacophores: The substituted benzyl group might be recognized by one receptor, while the pyrrolidin-3-ol portion could be modified to bind to a second, distinct target.

Linking Pharmacophores: The core structure could serve as a central scaffold to which different pharmacophoric arms are attached, each designed to engage a specific biological target.

Computational tools are vital in this process, helping to predict how a designed molecule will interact with multiple targets and ensuring a balanced activity profile. nih.gov The goal is to create a single chemical entity with improved efficacy and potentially reduced side effects compared to combination therapies. nih.gov

Development of Advanced Synthetic Methodologies for Pyrrolidinol Analogs

The synthesis of complex, optically pure pyrrolidine derivatives is a significant area of chemical research. The development of advanced synthetic methodologies is crucial for efficiently producing diverse libraries of compounds for biological screening. Key strategies for synthesizing pyrrolidin-3-ol analogs include:

Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with high stereocontrol. researchgate.net It typically involves the reaction of an azomethine ylide with an alkene, allowing for the creation of multiple stereocenters in a single step.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a complex product, offering high efficiency and atom economy. beilstein-journals.org These are particularly useful for generating large libraries of structurally diverse pyrrolidinones.

Reductive Cyclization: Processes involving the reductive cyclization of precursors like hydroxybutyronitriles in the presence of catalysts like Raney nickel are established methods for creating the pyrrolidinol ring. googleapis.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of pyrrolidine derivatives, aligning with the principles of green chemistry. nih.gov

These advanced methods enable chemists to move beyond traditional, lengthy synthetic routes and rapidly access novel and complex pyrrolidinol analogs for drug discovery programs. google.com

| Methodology | Key Advantages | Typical Starting Materials | Stereocontrol |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | High stereocontrol, rapid construction of the ring. | Azomethine ylides, activated alkenes. | Excellent, often guided by chiral auxiliaries. |

| Multicomponent Reactions | High efficiency, diversity-oriented, atom economy. | Aldehydes, amines, activated methylene (B1212753) compounds. | Variable, can be controlled with chiral catalysts. |

| Reductive Cyclization | Reliable for core ring formation, scalable. | Substituted hydroxybutyronitriles or esters. | Dependent on the chirality of the starting material. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, green chemistry. | Varies depending on the specific reaction. | Generally preserves stereochemistry of reactants. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For pyrrolidin-3-ol derivatives, these computational tools are being applied in several ways:

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules. These models can then generate novel molecular structures, including new pyrrolidin-3-ol derivatives, that are predicted to have desirable properties (e.g., high binding affinity for a target, good ADME profile). nih.gov

Property Prediction: ML models can predict the physicochemical and biological properties of virtual compounds before they are synthesized. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. This can be particularly valuable for planning the synthesis of complex pyrrolidinol analogs. beilstein-journals.org

The integration of AI allows for a more rapid and focused exploration of the vast chemical space around the pyrrolidin-3-ol scaffold, significantly enhancing the efficiency of discovering new drug candidates. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-ol, and what methodological considerations are critical for reproducibility?

A common approach involves multi-step organic synthesis, including cyclization and functional group modifications. For example, a modified procedure from pyrrolidine derivatives (e.g., 1-Methylpyrrolidin-3-Ol synthesis) employs cyclization of 1,4-dichloro-2-butanol with methylamine under controlled heating (120°C, 10 hours), followed by vacuum distillation for purification . Another method uses chloranil as an oxidizing agent in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol . Key considerations include:

- Strict temperature control during cyclization to avoid side reactions.

- Use of anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis.

- Recrystallization solvent selection (e.g., methanol) to optimize purity and yield.

Q. How is this compound characterized analytically, and what data are essential for validation?

Critical analytical methods include:

- Mass Spectrometry (MS): ESI-MS can confirm the molecular ion peak (e.g., m/z 386.1232 for a structurally similar pyrrolidinone derivative) .

- Melting Point (mp): Consistency with literature values (e.g., 95°C for related benzyl-pyrrolidindiols) validates purity .

- Stereochemical Analysis: Chiral HPLC or optical rotation measurements to verify enantiomeric purity, as seen in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol studies .

- NMR Spectroscopy: ¹H/¹³C NMR to resolve substituent positions on the pyrrolidine and aromatic rings.

Q. What structural features of this compound influence its chemical reactivity and biological interactions?

- Hydroxyl Group: The C3-hydroxyl group enables hydrogen bonding, critical for interactions with biological targets (e.g., enzymes) .

- Chloromethylbenzyl Substituent: Enhances lipophilicity and may influence binding to hydrophobic receptor pockets.

- Stereochemistry: The spatial arrangement of substituents (e.g., (S)- vs. (R)-enantiomers) can drastically alter bioactivity, as observed in pyridinyl-pyrrolidinol analogs .

Advanced Research Questions

Q. How can researchers address low synthetic yields in the preparation of this compound?

Yield optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency.

- Reaction Time Adjustment: Extending reflux duration (beyond 30 hours) for incomplete reactions, as demonstrated in xylene-based syntheses .

- Purification Refinement: Combining distillation (e.g., 76–85°C at 2.13 kPa) with column chromatography to isolate high-purity fractions.

Q. How should discrepancies in spectroscopic data be resolved during structural validation?

- Cross-Validation: Compare MS/MS fragmentation patterns with computational predictions (e.g., in silico tools like PubChem ).

- Crystallography: Single-crystal X-ray diffraction (as in ethyl 2-benzyl-pyrrolidine derivatives) provides unambiguous confirmation of stereochemistry and substituent positions .

- Isotopic Labeling: Use deuterated solvents in NMR to distinguish overlapping proton signals.

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Enzyme Assays: Screen for inhibition/activation of target enzymes (e.g., kinases) using fluorogenic substrates, as applied to pyridinyl-pyrrolidinol analogs .

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled compounds) to measure affinity for GPCRs or ion channels.

- Antiviral Profiling: Cell-based assays (e.g., plaque reduction) to assess activity against viruses, following protocols from pyrrolidine-oxadiazole derivatives .

Data Contradiction Analysis

- Yield Variability: Discrepancies in reported yields (e.g., 47% vs. 60% ) may arise from differences in starting material purity, solvent quality, or distillation efficiency.

- Spectroscopic Shifts: Minor deviations in NMR chemical shifts could reflect solvent polarity or temperature effects during data acquisition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.